
5-methoxy-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3-nitro-1H-pyrazole (5-MNP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 101-102 °C and a boiling point of 300 °C. 5-MNP has been studied extensively in both organic and inorganic chemistry due to its versatile reactivity and its potential applications in medicinal chemistry. In particular, 5-MNP is of interest for its potential use in drug design, as it has been shown to interact with various biological targets and to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 5-methoxy-3-nitro-1H-pyrazole is not yet fully understood. However, it is believed that 5-methoxy-3-nitro-1H-pyrazole acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Inhibition of COX-2 has been shown to reduce inflammation, pain, and seizures. Additionally, 5-methoxy-3-nitro-1H-pyrazole has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to increase the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects
5-methoxy-3-nitro-1H-pyrazole has been shown to possess a wide range of biochemical and physiological effects. In particular, 5-methoxy-3-nitro-1H-pyrazole has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, 5-methoxy-3-nitro-1H-pyrazole has been shown to possess neuroprotective and cognitive-enhancing effects. These effects have been linked to its ability to inhibit the activity of COX-2 and acetylcholinesterase, as well as its ability to interact with various other biological targets.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methoxy-3-nitro-1H-pyrazole in laboratory experiments include its low cost, its wide range of biochemical and physiological effects, and its potential applications in drug design. The main limitation of using 5-methoxy-3-nitro-1H-pyrazole in laboratory experiments is that its exact mechanism of action is not yet fully understood. Additionally, 5-methoxy-3-nitro-1H-pyrazole is a relatively new compound, and its long-term effects on humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for 5-methoxy-3-nitro-1H-pyrazole research. First, further research is needed to fully understand the exact mechanism of action of 5-methoxy-3-nitro-1H-pyrazole. Additionally, further research is needed to determine the long-term effects of 5-methoxy-3-nitro-1H-pyrazole on humans. Finally, further research is needed to identify new potential applications of 5-methoxy-3-nitro-1H-pyrazole in drug design.
Synthesemethoden
5-methoxy-3-nitro-1H-pyrazole can be synthesized through several different methods. The most common method is the reaction of nitromethane with ethyl pyrazole-3-carboxylate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 5-methoxy-3-nitro-1H-pyrazole as the primary product, along with a number of other by-products. Other methods of synthesis include the reaction of nitroethane with ethyl pyrazole-3-carboxylate in the presence of a base, and the reaction of nitromethane with ethyl pyrazole-3-carboxylate in the presence of a catalyst, such as palladium chloride.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3-nitro-1H-pyrazole has been studied extensively in both organic and inorganic chemistry due to its versatile reactivity and its potential applications in medicinal chemistry. In particular, 5-methoxy-3-nitro-1H-pyrazole has been shown to interact with various biological targets and to possess a wide range of biochemical and physiological effects. 5-methoxy-3-nitro-1H-pyrazole has been studied for its potential use in drug design, as it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, 5-methoxy-3-nitro-1H-pyrazole has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-3-nitro-1H-pyrazole involves the nitration of 5-methoxy-1H-pyrazole followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with an aromatic amine to form the final product.", "Starting Materials": [ "5-methoxy-1H-pyrazole", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Aromatic amine" ], "Reaction": [ "Nitration of 5-methoxy-1H-pyrazole using nitric acid and sulfuric acid to form 5-methoxy-3-nitro-1H-pyrazole", "Reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite", "Diazotization of the amino group using sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with an aromatic amine in the presence of a copper catalyst to form 5-methoxy-3-nitro-1H-pyrazole" ] } | |
CAS-Nummer |
2384199-33-9 |
Produktname |
5-methoxy-3-nitro-1H-pyrazole |
Molekularformel |
C4H5N3O3 |
Molekulargewicht |
143.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



